molecular formula C23H31NO B371272 4-(Dodecyloxy)-1-naphthonitrile

4-(Dodecyloxy)-1-naphthonitrile

Cat. No.: B371272
M. Wt: 337.5g/mol
InChI Key: PKDLPBUMTIJCAI-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)-1-naphthonitrile is a naphthalene derivative functionalized with a nitrile group at the 1-position and a dodecyloxy (C₁₂H₂₅O-) chain at the 4-position.

Properties

Molecular Formula

C23H31NO

Molecular Weight

337.5g/mol

IUPAC Name

4-dodecoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C23H31NO/c1-2-3-4-5-6-7-8-9-10-13-18-25-23-17-16-20(19-24)21-14-11-12-15-22(21)23/h11-12,14-17H,2-10,13,18H2,1H3

InChI Key

PKDLPBUMTIJCAI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C#N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C#N

Origin of Product

United States

Comparison with Similar Compounds

4-Methoxy-1-naphthonitrile

Structural Differences :

  • Substituent: Methoxy (-OCH₃) at the 4-position instead of dodecyloxy.
  • Molecular Weight: 183.21 g/mol (vs. ~331.5 g/mol for 4-(Dodecyloxy)-1-naphthonitrile, estimated).

Key Properties :

  • Melting Point: 100–102°C .
  • Solubility: Likely higher polarity due to the shorter methoxy group, enhancing solubility in polar solvents compared to the dodecyloxy analog.

Functional Implications :

  • The methoxy group’s smaller size reduces steric hindrance but limits hydrophobic interactions. This contrasts with the dodecyloxy chain, which improves solubility in nonpolar solvents and may facilitate micelle formation or liquid crystalline behavior .

Phthalonitrile Derivatives (e.g., PN in )

Structural Differences :

  • Core Structure: Benzene ring with two nitrile groups (phthalonitrile) vs. naphthalene with one nitrile.
  • Substituent: PN features a hydroxyphenyl-phenylethyl group, while this compound has a linear alkyl chain.

Key Properties :

  • Computational Insights: Phthalonitriles like PN undergo TD-DFT studies to predict HOMO-LUMO gaps (~3–4 eV), suggesting comparable electronic tunability for this compound .

Dodecyloxy-Containing Polymers ()

Structural Similarities :

  • Polymers like P3T-DDTPA incorporate dodecyloxy chains to enhance solubility and processability.

Functional Insights :

  • The dodecyloxy group in polymers improves film-forming ability and thermal stability, suggesting analogous benefits for this compound in composite materials .
  • Example: Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)aniline) derivatives show applications in OLEDs and photovoltaic devices .

Data Table: Comparative Analysis

Property This compound (Inferred) 4-Methoxy-1-naphthonitrile Phthalonitrile PN Dodecyloxy Polymer P3T-DDTPA
Molecular Weight ~331.5 g/mol 183.21 g/mol ~480 g/mol (estimated) >10,000 g/mol (polymer)
Substituent C₁₂H₂₅O- at 4-position -OCH₃ at 4-position Hydroxyphenyl-phenylethyl Repeating dodecyloxy units
Melting Point Likely <100°C (alkyl chain reduces crystallinity) 100–102°C Not reported Glass transition >100°C
Solubility High in nonpolar solvents Moderate in polar solvents Low (bulky substituents) Soluble in chlorinated solvents
Key Applications Organic electronics, sensors Intermediates in synthesis Dyes, computational models OLEDs, photovoltaics

Research Findings and Implications

  • Synthetic Utility : The nitrile group in 4-Methoxy-1-naphthonitrile is reactive toward nucleophilic additions, implying that the dodecyloxy analog could serve as a precursor for functionalized naphthalenes .
  • Computational Predictions : Phthalonitrile studies highlight the importance of HOMO-LUMO gaps and charge distribution, which could guide the design of this compound-based materials .

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